molecular formula C8H11NO2S B14424880 1-Thia-4-azaspiro[4.5]decane-2,3-dione CAS No. 85976-48-3

1-Thia-4-azaspiro[4.5]decane-2,3-dione

Cat. No.: B14424880
CAS No.: 85976-48-3
M. Wt: 185.25 g/mol
InChI Key: DTETVADTZNQVAA-UHFFFAOYSA-N
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Description

1-Thia-4-azaspiro[4.5]decane-2,3-dione is a heterocyclic compound that has garnered significant interest in the fields of medicinal and pharmaceutical chemistry. This compound is characterized by its unique spirocyclic structure, which includes both sulfur and nitrogen atoms within the ring system. The presence of these heteroatoms imparts distinct chemical and biological properties to the compound, making it a valuable subject of study for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Thia-4-azaspiro[4.5]decane-2,3-dione typically involves a multi-step process. One common method is the one-pot three-component reaction, which includes the condensation of ketones (such as 4-methylcyclohexanone or cyclohexanone), aromatic amines (such as 4-bromoaniline or 4-fluoroaniline), and mercaptoacetic acid in dry benzene . This reaction yields substituted aryl-1-thia-4-azaspiro[4.5]decane-3-one compounds.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the principles of large-scale organic synthesis can be applied. This typically involves optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Catalysts and continuous flow reactors may also be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-Thia-4-azaspiro[4.5]decane-2,3-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into thiols or amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the spirocyclic framework.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like alkyl halides and aryl halides are used in the presence of bases or catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized derivatives.

Scientific Research Applications

1-Thia-4-azaspiro[4

Mechanism of Action

The mechanism by which 1-Thia-4-azaspiro[4.5]decane-2,3-dione exerts its effects is multifaceted:

Comparison with Similar Compounds

1-Thia-4-azaspiro[4.5]decane-2,3-dione can be compared to other spirocyclic compounds that contain sulfur and nitrogen atoms:

Properties

CAS No.

85976-48-3

Molecular Formula

C8H11NO2S

Molecular Weight

185.25 g/mol

IUPAC Name

1-thia-4-azaspiro[4.5]decane-2,3-dione

InChI

InChI=1S/C8H11NO2S/c10-6-7(11)12-8(9-6)4-2-1-3-5-8/h1-5H2,(H,9,10)

InChI Key

DTETVADTZNQVAA-UHFFFAOYSA-N

Canonical SMILES

C1CCC2(CC1)NC(=O)C(=O)S2

Origin of Product

United States

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